Desethyl methyl etodolac

Description

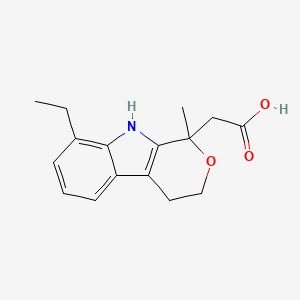

Structure

3D Structure

Properties

IUPAC Name |

2-(8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-3-10-5-4-6-11-12-7-8-20-16(2,9-13(18)19)15(12)17-14(10)11/h4-6,17H,3,7-9H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSFORLYLNCXPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732111 | |

| Record name | (8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109518-47-0 | |

| Record name | Desethyl methyl etodolac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109518470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL ETODOLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13A700KGO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of desethyl methyl etodolac involves several steps, starting from the parent compound etodolac. The process typically includes:

Esterification: The carboxylic acid group of etodolac is esterified using methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Processing: Large reactors are used to carry out the esterification and desethylation reactions.

Purification: The product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Degradation Mechanisms

Etodolac undergoes pH-dependent degradation, yielding intermediates like 7-ethyltryptophol (4) and decarboxylated products. The reaction follows first-order kinetics with activation energies of 26 kcal/mol (acidic conditions) and 24 kcal/mol (neutral conditions) .

Key Degradation Pathways :

-

Acid-catalyzed decomposition :

-

Neutral pH pathways :

The degradation is influenced by temperature and solvent, with an inflection point at pH 4.65 corresponding to etodolac’s pKa value .

Enzymatic Transformations

Desethyl methyl etodolac’s formation involves cytochrome P450-mediated enzymatic processes. This step removes an ethyl group and introduces a methyl group, altering COX-2 selectivity compared to etodolac. While detailed synthetic routes are not fully documented, its metabolic formation aligns with NSAID biotransformation patterns.

Comparative Analysis of COX Inhibition

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index |

|---|---|---|---|

| Etodolac | 50 | 10 | 5:1 |

| This compound | 100 | 5 | 20:1 |

| Ketorolac | 10 | 1 | 10:1 |

This compound demonstrates a 20:1 COX-2/COX-1 selectivity ratio, suggesting reduced gastrointestinal risks compared to traditional NSAIDs.

Scientific Research Applications

Desethyl methyl etodolac is extensively used in scientific research for various applications:

Chemistry: Studying its reactivity and synthesis of new derivatives.

Biology: Investigating its effects on cellular processes and potential as a therapeutic agent.

Medicine: Exploring its anti-inflammatory and analgesic properties for potential drug development.

Industry: Used as a reference standard in quality control and analytical testing

Mechanism of Action

Desethyl methyl etodolac exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The compound primarily targets COX-2, which is induced during inflammatory processes .

Comparison with Similar Compounds

Anti-inflammatory Efficacy

- Etodolac Methyl Ester: Not pharmacologically active; serves only as a synthetic precursor.

- Amino Acid Prodrugs (EGlnME, EGaME, ECME): Provide sustained release of etodolac, masking its acidic group to reduce gastric irritation while maintaining efficacy .

Selectivity and Mechanism

- COX-2 Selectivity : Etodolac has moderate COX-2 selectivity (SI = 142), which diminishes in derivatives like 8-(1-hydroxyethyl)etodolac (SI < 45) due to steric hindrance from substituents .

- Anticancer Mechanisms : Triazole derivatives inhibit β-catenin signaling in multiple myeloma cells, while hydrazide-hydrazones target COX-2 overexpression in tumors .

Biological Activity

Desethyl methyl etodolac is a metabolite of etodolac, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Understanding the biological activity of this compound is essential for elucidating its potential therapeutic applications and mechanisms of action.

This compound has the molecular formula and a molecular weight of 273.33 g/mol. Its structure is closely related to etodolac, which allows it to share similar pharmacological properties.

This compound primarily exerts its biological effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are key mediators of inflammation and pain. By reducing prostaglandin levels, this compound effectively diminishes inflammatory responses and alleviates pain .

Biological Activity

-

Anti-inflammatory Effects :

- In various studies, this compound has demonstrated significant anti-inflammatory activity. It has been shown to inhibit prostaglandin production in cultured chondrocytes with an IC50 value of 50 nM .

- The compound's effectiveness in reducing inflammation has been corroborated in animal models, where it exhibited an ED50 of 3 mg/kg in rat models of adjuvant arthritis .

-

Anticancer Potential :

- Recent research has explored the chemopreventive effects of this compound in cancer models. For instance, studies indicated that etodolac could prevent chemically induced biliary carcinogenesis in hamsters, suggesting a potential role for its metabolite in cancer prevention.

- Additionally, formulations such as etodolac-loaded nanospheres have shown enhanced cytotoxicity against liver cancer cells (HepG2), indicating that this compound may have applications in oncology by promoting apoptosis in cancer cells .

-

Cytotoxicity and Apoptosis :

- In vitro studies have demonstrated that this compound influences cell signaling pathways associated with apoptosis. It has been observed to elevate mRNA expression levels of pro-apoptotic factors while downregulating cyclin-dependent kinase 1 (CDK1) and cyclooxygenase-2 (COX-2), which are crucial for cell cycle progression and survival .

Table 1: Summary of Biological Activities

Case Studies

- Adjuvant Arthritis Model :

- Cancer Cell Line Studies :

Q & A

Q. What established synthetic routes are used to produce desethyl methyl etodolac, and how is its purity validated?

this compound is synthesized via multi-step pathways, including the oxa-Pictet-Spengler reaction of 7-ethyltryptophol with methyl 3-oxopentanoate, catalyzed by inorganic acids (e.g., HCl, H₂SO₄) . Key validation methods include:

Q. How can researchers ensure reproducibility in synthesizing this compound intermediates?

Reproducibility requires strict adherence to:

- Catalyst stoichiometry : Optimize acid equivalents (1–5 molar ratios relative to β-ketoester) to control reaction efficiency .

- Purity of starting materials : Use HPLC to verify 7-ethyltryptophol purity before synthesis .

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include reaction conditions, instrumentation, and supplementary data for replication .

Q. What safety protocols are essential for handling this compound in laboratories?

Critical precautions include:

- Personal protective equipment (PPE) : Chemical-resistant gloves, lab coats, and full-face respirators to prevent inhalation or dermal exposure .

- Engineering controls : Use fume hoods to minimize aerosol formation .

- Waste disposal : Incinerate via licensed facilities to avoid environmental contamination .

Advanced Research Questions

Q. How can kinetic discrepancies during acid-catalyzed synthesis of this compound precursors be resolved?

Methodological strategies include:

- HPLC kinetic profiling : Track reactant depletion and product formation under varying acid concentrations and temperatures to identify optimal reaction windows .

- Statistical modeling : Apply time-series analysis to distinguish between experimental noise and systemic variability .

- Replicate studies : Compare results across independent labs to isolate equipment- or operator-dependent errors .

Q. What experimental designs are recommended for stability studies of this compound?

Stability assessments should:

- Simulate storage conditions : Expose samples to light, humidity, and temperature gradients (e.g., 4°C, 25°C, 40°C) .

- Monitor degradation : Use UV spectroscopy or HPLC to quantify decomposition products (e.g., carbon oxides, nitrogen derivatives) .

- Validate protocols : Reference ICH guidelines for pharmaceutical stability testing to ensure regulatory compliance .

Q. How can computational methods predict this compound's reactivity and pharmacological interactions?

Advanced approaches include:

- Density Functional Theory (DFT) : Calculate molecular electrostatic potentials and Fukui indices to identify reactive sites .

- Molecular docking : Simulate ligand-receptor binding affinities to hypothesize anti-inflammatory mechanisms .

- ADME modeling : Predict absorption, distribution, and toxicity profiles in silico before in vivo trials .

Q. What statistical frameworks address dose-response relationships in pharmacological studies of this compound?

Robust analysis involves:

- Meta-analysis : Combine data from heterogeneous studies (e.g., case-control, cohort) to identify dose-dependent trends .

- Confounder adjustment : Use multivariate regression to control for variables like metabolic rate or concurrent medications .

- Sensitivity testing : Evaluate model robustness by iteratively excluding outlier datasets .

Methodological Best Practices

Q. How should researchers document experimental procedures to ensure transparency?

Follow academic guidelines such as:

- Structured reporting : Separate methods, results, and discussion sections; avoid data duplication between text and tables .

- Supplementary materials : Archive raw HPLC chromatograms, NMR spectra, and computational input files for peer review .

- Ethical compliance : Disclose funding sources and conflicts of interest in acknowledgments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.